molecular formula C25H21N3O3 B11462424 2-{4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl}phenol

2-{4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl}phenol

Cat. No.: B11462424
M. Wt: 411.5 g/mol
InChI Key: KSNAZRODYRCXHM-FYWRMAATSA-N
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Description

2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl and phenol groups, as well as a dimethoxyphenyl ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanuric chloride under basic conditions to yield the triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the triazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pterostilbene: 3,5-Dimethoxy-4′-hydroxystilbene, known for its antioxidant properties.

    2-(3,4-Dimethoxyphenyl)ethanol: Used as a model compound in delignification studies.

Uniqueness

2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring with phenyl and phenol groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C25H21N3O3/c1-30-21-14-12-17(16-22(21)31-2)13-15-23-26-24(18-8-4-3-5-9-18)28-25(27-23)19-10-6-7-11-20(19)29/h3-16,29H,1-2H3/b15-13+

InChI Key

KSNAZRODYRCXHM-FYWRMAATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC

Origin of Product

United States

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